Cas no 1805153-30-3 (4-(Chloromethyl)-2-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine)
4-(Chloromethyl)-2-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(Chloromethyl)-2-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine
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- Inchi: 1S/C9H7ClF5NO2/c1-17-5-2-4(3-10)7(18-9(13,14)15)6(16-5)8(11)12/h2,8H,3H2,1H3
- InChI Key: LOYHYOFYBURRSD-UHFFFAOYSA-N
- SMILES: ClCC1C=C(N=C(C(F)F)C=1OC(F)(F)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 266
- XLogP3: 3.4
- Topological Polar Surface Area: 31.4
4-(Chloromethyl)-2-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029085377-1g |
4-(Chloromethyl)-2-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine |
1805153-30-3 | 97% | 1g |
$1,564.50 | 2022-04-01 |
4-(Chloromethyl)-2-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 4-(Chloromethyl)-2-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine
4-(Chloromethyl)-2-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine: A Comprehensive Overview
The compound 4-(Chloromethyl)-2-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine, with the CAS number 1805153-30-3, is a highly specialized organic molecule belonging to the pyridine derivative family. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a pyridine ring with multiple substituents, including a chloromethyl group at position 4, a difluoromethyl group at position 2, a methoxy group at position 6, and a trifluoromethoxy group at position 3. These substituents contribute to the compound's distinct chemical properties and reactivity.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery and development. The presence of electron-withdrawing groups, such as the trifluoromethoxy and difluoromethyl groups, significantly influences the electronic properties of the pyridine ring, making it more electron-deficient. This characteristic is highly desirable in many biological systems, where such compounds can act as inhibitors or modulators of key enzymes or receptors. For instance, researchers have explored the potential of this compound as a kinase inhibitor, given its ability to bind to ATP-binding pockets with high affinity.
In the context of agrochemicals, 4-(Chloromethyl)-2-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine has shown promise as a lead compound for developing new herbicides or insecticides. The chloromethyl group introduces additional reactivity, which can be exploited in designing molecules with enhanced pesticidal activity. Moreover, the trifluoromethoxy group is known to impart stability against metabolic degradation in plants and animals, thereby increasing the compound's bioavailability and persistence in agricultural settings.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyridine ring followed by sequential substitution reactions to introduce the various functional groups. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for synthesizing such complex molecules. For example, researchers have employed palladium-catalyzed cross-coupling reactions to install the chloromethyl and difluoromethyl groups with high precision and yield.
From a materials science perspective, this compound's unique electronic properties make it a candidate for applications in organic electronics. The pyridine ring's conjugation system can be tailored to enhance electrical conductivity or light-emitting properties, potentially leading to innovations in organic light-emitting diodes (OLEDs) or field-effect transistors (FETs). Preliminary studies have demonstrated that incorporating this compound into polymer blends can significantly improve their charge transport characteristics.
In terms of toxicity and environmental impact, thorough evaluations are essential before considering large-scale applications. Initial toxicity studies suggest that this compound exhibits moderate cytotoxicity against certain cancer cell lines, which aligns with its potential role as an anticancer agent. However, further research is required to assess its long-term effects on non-target organisms and ecosystems.
The development of analytical methods for detecting and quantifying this compound has also been an area of active research. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been optimized to provide accurate characterization of this molecule in complex matrices. These advancements are crucial for ensuring quality control during manufacturing and regulatory compliance.
In conclusion, 4-(Chloromethyl)-2-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine represents a versatile platform for exploring new chemical entities with diverse applications across multiple industries. Its unique structural features and reactivity make it an attractive target for further research and development. As scientific understanding of this compound continues to grow, it holds significant potential for contributing to advancements in medicine, agriculture, and materials science.
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